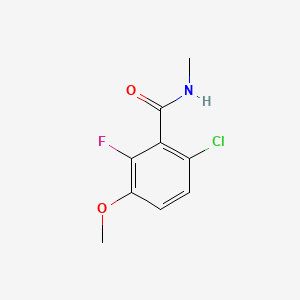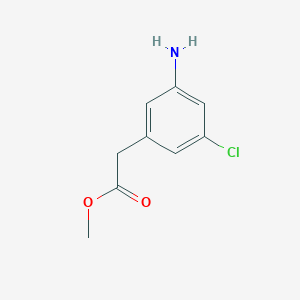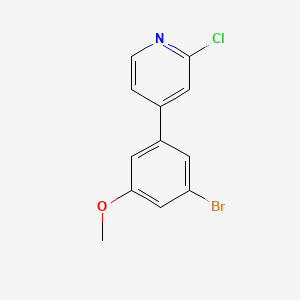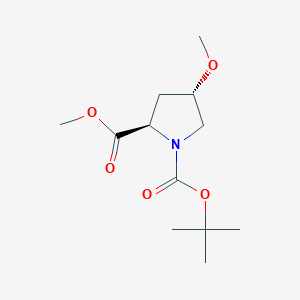![molecular formula C13H20N2O5 B14030045 8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[321]octane-2,8-dicarboxylate is a complex organic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate typically involves the following steps:
Formation of the Diazabicyclo Scaffold: The core structure is constructed through a series of cyclization reactions. This often involves the use of starting materials such as amino acids or their derivatives, which undergo cyclization in the presence of suitable catalysts.
Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out under basic conditions using reagents such as tert-butyl bromide and methyl iodide.
Oxidation and Carboxylation: The oxo and dicarboxylate groups are introduced through oxidation and carboxylation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide, while carboxylation can be achieved using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activity.
Diazabicyclo Compounds: Other members of this class include compounds with different substituents on the bicyclic scaffold.
Uniqueness
8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H20N2O5 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
8-O-tert-butyl 2-O-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)15-7-5-6-8(15)10(16)14-9(7)11(17)19-4/h7-9H,5-6H2,1-4H3,(H,14,16) |
Clave InChI |
QSKGYHIBETVRGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


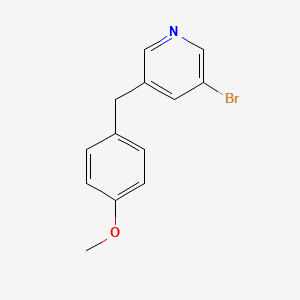

![6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14029989.png)

